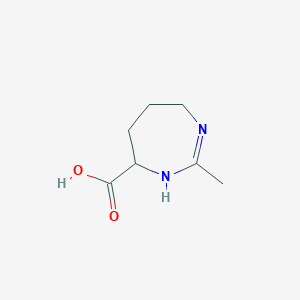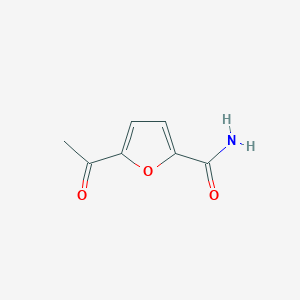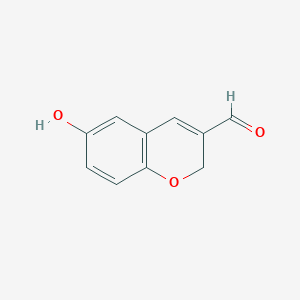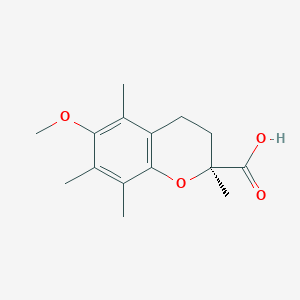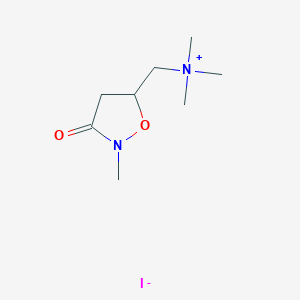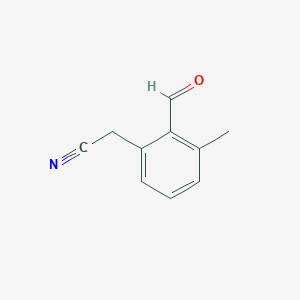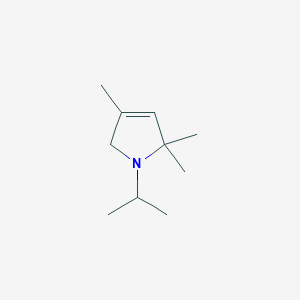
1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole, also known as IPP, is a chemical compound with a pyrrole ring structure. It has various applications in scientific research, including as a building block for the synthesis of other compounds and as a ligand in coordination chemistry.
Scientific Research Applications
1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole has several applications in scientific research. It is commonly used as a building block for the synthesis of other compounds, such as the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives, which have potential applications in the treatment of neurodegenerative diseases. 1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole is also used as a ligand in coordination chemistry, where it forms complexes with metal ions, such as copper and zinc.
Mechanism Of Action
The mechanism of action of 1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole is not well understood. However, it has been shown to have antioxidant properties and may play a role in the prevention of oxidative stress-related diseases, such as Alzheimer's disease.
Biochemical And Physiological Effects
1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole has been shown to have several biochemical and physiological effects. It has antioxidant properties and may protect against oxidative stress-related diseases. 1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole has also been shown to have anti-inflammatory properties and may play a role in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Advantages And Limitations For Lab Experiments
1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole has several advantages for lab experiments. It is readily available and relatively easy to synthesize. 1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole is also stable under a variety of conditions, making it suitable for use in a range of experiments. However, 1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research involving 1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole. One area of research is the synthesis of new compounds using 1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole as a building block. These compounds may have potential applications in the treatment of various diseases. Another area of research is the investigation of the mechanism of action of 1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole and its potential role in the prevention and treatment of oxidative stress-related diseases. Finally, further research is needed to explore the potential toxic effects of 1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole in order to determine safe dosages for its use in lab experiments.
Synthesis Methods
1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole can be synthesized using a variety of methods, including the reaction of 2,4,4-trimethyl-1-pentene with sodium amide and the reaction of 2,4,4-trimethyl-1-pentene with a mixture of sodium amide and isopropyl alcohol. Both methods involve the formation of an intermediate compound, which is then converted to 1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole through further reactions.
properties
CAS RN |
137440-38-1 |
|---|---|
Product Name |
1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole |
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
3,5,5-trimethyl-1-propan-2-yl-2H-pyrrole |
InChI |
InChI=1S/C10H19N/c1-8(2)11-7-9(3)6-10(11,4)5/h6,8H,7H2,1-5H3 |
InChI Key |
VPVYKWNJFNXDHY-UHFFFAOYSA-N |
SMILES |
CC1=CC(N(C1)C(C)C)(C)C |
Canonical SMILES |
CC1=CC(N(C1)C(C)C)(C)C |
synonyms |
1H-Pyrrole,2,5-dihydro-2,2,4-trimethyl-1-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



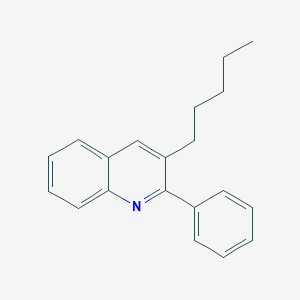
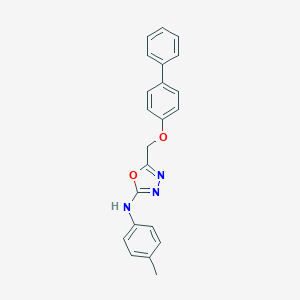
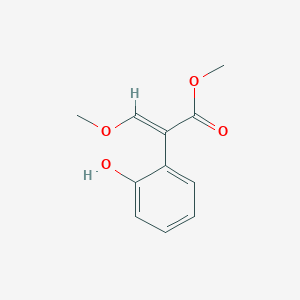
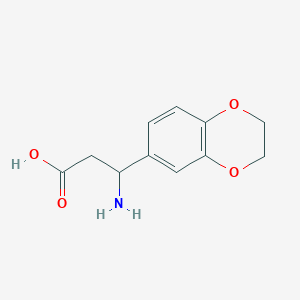
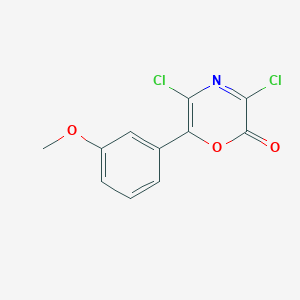
![N-Methyl-6-nitrobenzo[D]thiazol-2-amine](/img/structure/B145076.png)
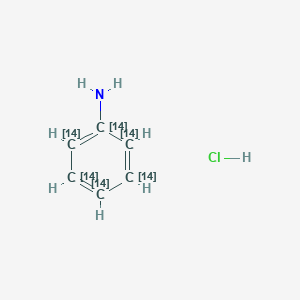
phosphoryl]-L-Glutamic Acid](/img/structure/B145082.png)
